1,2-diazaspiro[4.5]decan-3-one
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Overview
Description
“1,2-diazaspiro[4.5]decan-3-one” is a chemical compound with the empirical formula C8H14N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .Molecular Structure Analysis
The molecular structure of “1,2-diazaspiro[4.5]decan-3-one” is represented by the SMILES string O=C1CC2(CN1)CCNCC2 . The InChI key for this compound is ASPBBYVNTMIKLA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1,2-diazaspiro[4.5]decan-3-one” derivatives have been described in the synthesis analysis section. Further details about the chemical reactions involved in the synthesis of these compounds can be found in the referenced papers .Physical And Chemical Properties Analysis
The molecular weight of “1,2-diazaspiro[4.5]decan-3-one” is 154.21 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Anti-Ulcer Agents
A series of compounds based on 1,2-diazaspiro[4.5]decan-3-one have been synthesized and their activity as new anti-ulcer agents was investigated in vivo . Some of these compounds were found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that 1,2-diazaspiro[4.5]decan-3-one and its derivatives could be promising candidates for the development of new anti-ulcer drugs .
RIPK1 Kinase Inhibitors
1,2-diazaspiro[4.5]decan-3-one derivatives have been discovered as potent RIPK1 kinase inhibitors . RIPK1 kinase plays a key role in necroptosis, a form of programmed lytic cell death that is an important driver in various inflammatory diseases . Inhibiting the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases . Therefore, 1,2-diazaspiro[4.5]decan-3-one derivatives could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .
Enantioseparation
1,2-diazaspiro[4.5]decan-3-one and its derivatives can be used in enantioseparation . Enantioseparation is the process of separating chiral molecules, which are molecules that cannot be superimposed on their mirror images. This is important in the pharmaceutical industry, as different enantiomers of a drug can have different biological activities .
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “1,2-diazaspiro[4.5]decan-3-one” is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Mechanism of Action
Target of Action
The primary target of 1,2-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that is a key driver in various inflammatory diseases .
Mode of Action
1,2-diazaspiro[4.5]decan-3-one interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
The inhibition of RIPK1 by 1,2-diazaspiro[4.5]decan-3-one results in a significant anti-necroptotic effect in necroptosis models . This suggests that the compound could have potential therapeutic applications in diseases driven by necroptosis.
properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,2-diazaspiro[4.5]decan-3-one can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "1,5-diaminopentane", "sodium hydride", "ethyl chloroformate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroform" ], "Reaction": [ "Step 1: 2-bromoethylamine hydrobromide is reacted with sodium hydride to form 2-bromoethylamine.", "Step 2: 2-bromoethylamine is then reacted with 1,5-diaminopentane to form the intermediate 1-(2-bromoethyl)-2,5-diaminopentane.", "Step 3: The intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate.", "Step 4: The carbamate is then cyclized using acetic anhydride and sodium bicarbonate to form the spirocyclic compound 1,2-diazaspiro[4.5]decan-3-one.", "Step 5: The final product is isolated by extraction with chloroform and purification by column chromatography." ] } | |
CAS RN |
56700-30-2 |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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